molecular formula C17H10FN5O2S B2920131 (E)-N-(2-fluorophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477190-69-5

(E)-N-(2-fluorophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2920131
CAS No.: 477190-69-5
M. Wt: 367.36
InChI Key: IGYQDKMKSFNZHR-PXLXIMEGSA-N
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Description

(E)-N-(2-fluorophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetically versatile thiazole derivative of significant interest in medicinal chemistry and anticancer drug discovery. This compound belongs to a class of molecules where the 1,3-thiazole core is strategically substituted with electron-withdrawing groups, a structural motif frequently associated with potent biological activity . The 4-(4-nitrophenyl) moiety is a key pharmacophore, as studies on analogous compounds have demonstrated that the incorporation of a nitrophenyl group onto a heterocyclic scaffold can significantly enhance anticancer potency . The molecule's research value is further amplified by its carbohydrazonoyl cyanide functional group, which provides a handle for further chemical modifications and library synthesis. Its primary research application is as a lead compound in the development of novel anticancer agents. Scientific investigations into structurally similar 4-cyanophenyl-2-hydrazinylthiazole derivatives have shown that these compounds exhibit potent and selective efficacy against human carcinoma cell lines, including HCT-116 colorectal cancer and MCF-7 breast cancer, often surpassing the activity of standard chemotherapeutic agents like cisplatin . The mechanism of action for these active analogs has been elucidated through cell cycle and caspase activation assays, which demonstrate that they induce cancer cell death via caspase-dependent apoptosis . Furthermore, the presence of the thiazole ring makes it a candidate for eco-friendly synthesis methodologies, such as those employing recyclable cross-linked chitosan hydrogel biocatalysts under ultrasonic irradiation, which can achieve high yields and reduced reaction times . This product is intended for research purposes such as structure-activity relationship (SAR) studies, biological screening, and as a building block for the synthesis of more complex chemical entities. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2E)-N-(2-fluoroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN5O2S/c18-13-3-1-2-4-14(13)21-22-15(9-19)17-20-16(10-26-17)11-5-7-12(8-6-11)23(24)25/h1-8,10,21H/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYQDKMKSFNZHR-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-fluorophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl and fluorophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-fluorophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines, altering the compound’s properties.

    Substitution: Halogen atoms can be replaced with other groups, modifying the compound’s reactivity and stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity : Research has indicated that derivatives of pyrazole compounds exhibit antitumor properties. A study demonstrated that pyrazole derivatives, including 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride, can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Effects : Pyrazole derivatives have been studied for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating diseases characterized by inflammation, such as arthritis and other autoimmune disorders .

Biochemical Applications

  • Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor. Studies have shown that it can effectively inhibit certain enzymes involved in metabolic pathways, which could be beneficial in designing drugs for metabolic disorders .
  • Neuroprotective Effects : Preliminary studies suggest that 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride may offer neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis, indicating its potential use in neurodegenerative diseases like Alzheimer's and Parkinson's .

Material Science Applications

  • Synthesis of Novel Materials : The compound serves as a building block in the synthesis of novel pyrazole-based materials with unique electronic and optical properties. Its derivatives have been utilized in creating advanced materials for sensors and electronic devices .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis
Compound BMCF-720Cell Cycle Arrest
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochlorideA54918Apoptosis

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Case Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of pyrazole derivatives, including the hydrochloride form of the compound. The results indicated significant antitumor activity against human cancer cell lines, with detailed mechanisms elucidated through molecular docking studies .
  • Case Study on Antimicrobial Properties : In a research article from Antibiotics, the antimicrobial efficacy of various pyrazole derivatives was tested against clinical isolates. The study found that the compound exhibited potent activity against resistant strains, highlighting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of (E)-N-(2-fluorophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired effects. For instance, the compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic or industrial benefits.

Comparison with Similar Compounds

Positional Isomerism: 4-Nitrophenyl vs. 3-Nitrophenyl

A closely related compound, (E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS 477190-70-8), differs only in the nitro group position (meta vs. para). Key distinctions include:

  • Electronic Effects : The para-nitro group exerts stronger electron-withdrawing effects than meta, altering the thiazole’s electron density and reactivity.
  • Biological Implications : Para-nitro groups are often associated with enhanced antibacterial activity in thiazoles, while meta substitution could modulate target binding.

Substituent Variation: Electron-Donating vs. Electron-Withdrawing Groups

N-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide (CAS 380385-97-7) replaces the 2-fluorophenyl group with a 4-dimethylaminophenyl moiety. Key differences:

  • Electronic Profile: The dimethylamino group is strongly electron-donating, countering the nitro group’s electron withdrawal.
  • Hydrogen Bonding: The carboximidoyl cyanide group (vs. carbohydrazonoyl) may exhibit different tautomeric forms, influencing hydrogen-bonding networks in crystalline states .

Functional Group Diversity: Sulfonamides vs. Cyanides

4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 313660-14-9) introduces a sulfonamide group instead of cyanide. Notable contrasts:

  • Solubility : Sulfonamides typically enhance aqueous solubility compared to cyanides.
  • Steric Effects : The bulky diethylsulfamoyl-benzamide substituent may hinder molecular packing, reducing crystallinity but improving pharmacokinetic properties .

Data Table: Comparative Analysis of Key Thiazole Derivatives

Compound Name Substituents (Thiazole Positions) Molecular Weight Key Functional Groups Notable Properties
(E)-N-(2-fluorophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 2: (E)-Carbohydrazonoyl cyanide-2-fluorophenyl; 4: 4-nitrophenyl 367.357 Fluorophenyl, nitro, cyanide High electron deficiency; planar structure
(E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS 477190-70-8) 4: 3-nitrophenyl 367.357 Meta-nitro, fluorophenyl Altered dipole moments; reduced symmetry
N-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide (CAS 380385-97-7) 2: Dimethylaminophenyl; 4: 3-nitrophenyl 377.095 Dimethylamino, carboximidoyl Enhanced solubility; electron-rich thiazole
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 313660-14-9) 2: Diethylsulfamoyl-benzamide; 4: 4-nitrophenyl Not reported Sulfonamide, benzamide Improved hydrophilicity; steric bulk

Research Findings and Implications

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The original compound’s para-nitro and fluorine substituents create a highly electron-deficient thiazole, favoring interactions with electron-rich biological targets (e.g., enzyme active sites).
  • Steric Hindrance : Bulky groups (e.g., diethylsulfamoyl in CAS 313660-14-9) may reduce binding affinity but improve metabolic stability .

Crystallinity and Solubility

  • Crystal Packing : The (E)-configuration and para-nitro group in the original compound likely contribute to dense crystal packing, as inferred from SHELX-refined structures of analogous molecules .
  • Solubility Trends: Dimethylamino (CAS 380385-97-7) and sulfonamide (CAS 313660-14-9) derivatives exhibit higher aqueous solubility than cyanide-containing analogs .

Biological Activity

(E)-N-(2-fluorophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, and it has been investigated for various applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name: (2E)-N-(2-fluoroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide. Its molecular formula is C17H10FN5O2SC_{17}H_{10}FN_5O_2S with a molecular weight of 369.35 g/mol. The structural components include:

  • Thiazole ring : Imparts biological activity.
  • Fluorophenyl and nitrophenyl groups : Enhance reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has shown that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiazole can effectively inhibit both bacterial and fungal growth. In a study involving various thiazole derivatives, including those similar to this compound, moderate to good antibacterial activity was observed against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against strains like Penicillium citrinum .

CompoundActivity TypeTarget OrganismsMIC (µg/mL)
Thiazole DerivativeAntibacterialS. aureus25
Thiazole DerivativeAntifungalP. citrinum30

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within microbial cells. The presence of the nitrophenyl group may facilitate electron transfer processes or act as a reactive site for nucleophilic attack by microbial enzymes, leading to disruption of cellular functions .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the in vitro antimicrobial efficacy of various thiazole derivatives against common pathogens. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) ranging between 10-50 µg/mL against tested bacteria .
  • Pharmacological Profile : Another investigation focused on the pharmacokinetics and metabolism of related compounds in vivo. The study reported that these compounds undergo significant metabolic transformations, including reduction and N-dealkylation, which may enhance their biological activity by forming more reactive metabolites .

Toxicity and Safety Profile

Preliminary assessments indicate that this compound exhibits low toxicity levels in vitro, with hemolytic activity measured at less than 15% compared to positive controls . This suggests a favorable safety profile for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-N-(2-fluorophenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide, and how can reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides with α-haloketones or nucleophilic substitution reactions. For example, analogous thiazole derivatives have been synthesized via one-pot reactions under reflux in ethanol or acetonitrile, with yields improved by using catalysts like triethylamine (0.5–1.0 equiv) . Reaction temperature (70–90°C) and stoichiometric ratios (1:1.2 for hydrazonoyl chloride to thioamide) are critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, validated by HPLC and NMR .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (for small molecules) or SHELXS (for structure solution) is common . Key parameters include R-factor (<0.08) and data-to-parameter ratio (>10:1). For twinned crystals, SHELXD or OLEX2 may resolve ambiguities in space group assignment .

Q. What spectroscopic techniques are most effective for characterizing the nitro and fluorophenyl groups in this compound?

  • Methodological Answer:

  • FT-IR: Nitro groups show asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1340 cm⁻¹. The C-F stretch appears as a strong band near 1220–1150 cm⁻¹ .
  • NMR: ¹⁹F NMR (δ -110 to -125 ppm for aromatic F) and ¹H NMR (doublets for fluorophenyl protons, J = 8–10 Hz) are diagnostic. ¹³C NMR distinguishes nitrophenyl carbons (C-NO₂ at ~148 ppm) .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenyl and 2-fluorophenyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer: The electron-withdrawing nitro group activates the thiazole ring toward nucleophilic substitution, while the fluorophenyl group enhances stability via resonance. Density Functional Theory (DFT) calculations (B3LYP/6-311G**) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. Experimental validation involves substituting the nitro group with boronic acids under Pd(PPh₃)₄ catalysis (2 mol%, 80°C) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer: Discrepancies often arise from assay conditions (e.g., bacterial strain variability, incubation time). Standardize protocols:

  • Minimum Inhibitory Concentration (MIC): Use CLSI guidelines with Mueller-Hinton broth and 18–24 hr incubation.
  • Cytotoxicity: Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) via MTT assays . Verify compound stability in DMSO (≤0.1% v/v) to exclude solvent artifacts .

Q. What computational strategies are recommended to study the compound’s interaction with biological targets (e.g., kinase inhibition)?

  • Methodological Answer: Molecular docking (AutoDock Vina or Glide) using crystal structures of target proteins (e.g., PDB: 1ATP for tyrosine kinase). Set grid boxes around ATP-binding sites (20 ų), and validate with MD simulations (AMBER, 50 ns trajectories). Key metrics: binding energy (ΔG ≤ -8 kcal/mol), hydrogen bonds with catalytic lysine residues .

Experimental Design & Data Analysis

Q. How to design an environmental fate study for this compound, focusing on abiotic degradation pathways?

  • Methodological Answer: Follow OECD Guideline 307:

  • Hydrolysis: Incubate at pH 4, 7, and 9 (50°C, 5 days), analyze by LC-MS for nitro-group reduction products.
  • Photolysis: Use a solar simulator (λ > 290 nm), monitor via UV-Vis (λmax ~320 nm for nitrophenyl) .
  • Data Interpretation: Half-life (t₁/₂) < 24 hr indicates rapid degradation; persistent metabolites require QSAR modeling .

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity assays?

  • Methodological Answer: Fit data to a four-parameter logistic model (GraphPad Prism):
    Y=Bottom+TopBottom1+10(LogEC50X)Hill SlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X)\cdot\text{Hill Slope}}}

Report 95% confidence intervals for EC₅₀. Use ANOVA with Tukey post-hoc tests for multi-group comparisons (p < 0.05) .

Tables for Key Data

Table 1: Comparison of Synthetic Yields Under Different Conditions

CatalystSolventTemp (°C)Yield (%)Purity (%)Ref.
TriethylamineEthanol808296
NoneAcetonitrile706588

Table 2: DFT-Calculated Electronic Properties

ParameterValue (eV)Significance
HOMO-6.2Electrophilic attack site
LUMO-1.8Nucleophilic reactivity
Band Gap4.4Stability under UV light

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